Time-Dependent Inactivation Kinetics: DNFX vs. pNP-β-D-xylopyranoside Against Family 39 β-Xylosidase
2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside (DNFX) acts as an irreversible, time-dependent inactivator of Thermoanaerobacterium saccharolyticum β-xylosidase (GH39), whereas 4-nitrophenyl β-D-xylopyranoside (pNPX) functions solely as a hydrolytic substrate. DNFX inactivates the enzyme with a rate constant ki = 0.089 min⁻¹ and a dissociation constant Ki = 65 µM, as determined by electrospray MS monitoring of covalent 2-deoxy-2-fluoro-α-D-xylosyl–enzyme accumulation [1]. This represents a complete functional shift from the parent non-fluorinated substrate, which undergoes full catalytic turnover with a reported KM of 0.02–0.04 mM for the DNP analog [2].
| Evidence Dimension | Mechanism-based inactivation kinetics |
|---|---|
| Target Compound Data | ki = 0.089 min⁻¹; Ki = 65 µM (T. saccharolyticum β-xylosidase, GH39) |
| Comparator Or Baseline | 2,4-Dinitrophenyl β-D-xylopyranoside (non-fluorinated): KM = 0.02 mM (hydrolytic substrate, no inactivation); pNP-β-D-xylopyranoside: KM = 0.04 mM (hydrolytic substrate only) |
| Quantified Difference | DNFX: covalent inactivation, no turnover. Non-fluorinated analog: complete turnover (KM = 0.02–0.04 mM). DNFX Ki (65 µM) is approximately 3.25-fold higher than the KM of the parent substrate, indicating binding followed by covalent modification rather than hydrolysis. |
| Conditions | 37 °C; pH 6.8 (sodium phosphate buffer); inactivation monitored by residual enzyme activity and electrospray MS |
Why This Matters
This quantitative shift from substrate to inactivator is the basis for selecting DNFX for active-site nucleophile identification; pNP substrates cannot provide this mechanistic information.
- [1] Vocadlo, D.J., MacKenzie, L.F., He, S., Zeikus, G.J. & Withers, S.G. Identification of Glu-277 as the catalytic nucleophile of Thermoanaerobacterium saccharolyticum β-xylosidase using electrospray MS. Biochem. J. 335, 449–455 (1998). View Source
- [2] BRENDA Enzyme Database. EC 3.2.1.37 — xylan 1,4-β-xylosidase: KM Value for 2,4-dinitrophenyl β-D-xylopyranoside = 0.02 mM and for p-nitrophenyl β-D-xylopyranoside = 0.04 mM (entry 136274). View Source
